molecular formula C12H7N3S2 B11957951 (1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate CAS No. 91353-98-9

(1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate

Cat. No.: B11957951
CAS No.: 91353-98-9
M. Wt: 257.3 g/mol
InChI Key: MUJSUITXGNCDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE is an organic compound with the molecular formula C12H7N3S2 and a molecular weight of 257.338. This compound is known for its unique structure, which includes an amino group and two thiocyanate groups attached to a naphthalene ring.

Chemical Reactions Analysis

Types of Reactions: 1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce aminonaphthol derivatives .

Scientific Research Applications

1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE is unique due to its specific combination of amino and thiocyanate groups attached to a naphthalene ring.

Properties

CAS No.

91353-98-9

Molecular Formula

C12H7N3S2

Molecular Weight

257.3 g/mol

IUPAC Name

(1-amino-4-thiocyanatonaphthalen-2-yl) thiocyanate

InChI

InChI=1S/C12H7N3S2/c13-6-16-10-5-11(17-7-14)12(15)9-4-2-1-3-8(9)10/h1-5H,15H2

InChI Key

MUJSUITXGNCDIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)SC#N)SC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.